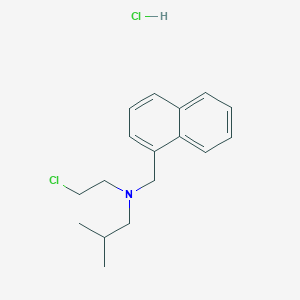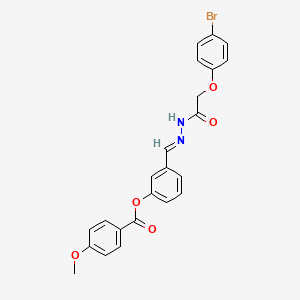![molecular formula C11H15NO B12001422 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol CAS No. 5482-06-4](/img/structure/B12001422.png)
2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in coordination chemistry, catalysis, and biological applications due to their ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1-methylpropylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-hydroxybenzaldehyde+1-methylpropylamine→2-((E)-[(E)-1-methylpropyl]iminomethyl)phenol+H2O
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction rate and yield. The use of catalysts such as acidic or basic resins can also be employed to facilitate the condensation process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by various substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Alkylated or acylated phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is used as a ligand in the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic transformations, including oxidation and reduction reactions.
Biology
The compound exhibits biological activity and is investigated for its potential as an antimicrobial and antifungal agent. Its ability to form stable complexes with metal ions enhances its biological efficacy.
Medicine
In medicinal chemistry, Schiff bases like this compound are explored for their potential therapeutic applications, including as anticancer and antiviral agents.
Industry
Industrially, the compound is used in the development of sensors and as a precursor for the synthesis of advanced materials with specific properties, such as fluorescence and photochromism.
Mecanismo De Acción
The biological activity of 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is primarily attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms. The imine group can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((E)-{[(E)-1-ethylpropyl]imino}methyl)phenol
- 2-((E)-{[(E)-1-methylbutyl]imino}methyl)phenol
- 2-((E)-{[(E)-1-methylpropyl]imino}methyl)aniline
Uniqueness
Compared to similar Schiff bases, 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol exhibits unique properties due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and stable metal complexes. This makes it particularly effective in applications requiring strong coordination with metal ions.
Propiedades
Número CAS |
5482-06-4 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-(butan-2-yliminomethyl)phenol |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-9,13H,3H2,1-2H3 |
Clave InChI |
CNLBASWVRWLFCV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N=CC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)



![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)


